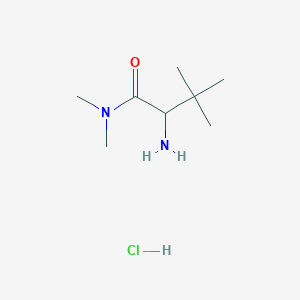![molecular formula C15H21NO9S2 B12430412 [(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonic acid](/img/structure/B12430412.png)
[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonic acid is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group, a trihydroxy oxane ring, and a sulfanylethylidene amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonic acid typically involves multiple steps The process begins with the preparation of the hydroxyphenyl group, followed by the formation of the trihydroxy oxane ring
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often involving the use of catalysts and specific reaction conditions to drive the reactions to completion.
Análisis De Reacciones Químicas
Types of Reactions
[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of [(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The trihydroxy oxane ring may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonic acid: Unique due to its specific combination of functional groups and stereochemistry.
This compound: Similar in structure but may differ in the position or configuration of functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H21NO9S2 |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonic acid |
InChI |
InChI=1S/C15H21NO9S2/c17-6-10-12(19)13(20)14(21)15(25-10)26-11(16-7-27(22,23)24)5-8-1-3-9(18)4-2-8/h1-4,10,12-15,17-21H,5-7H2,(H,22,23,24)/b16-11+/t10-,12-,13+,14-,15+/m1/s1 |
Clave InChI |
RBAIBQMJGQNYFA-MFIRQCQASA-N |
SMILES isomérico |
C1=CC(=CC=C1C/C(=N\CS(=O)(=O)O)/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1CC(=NCS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,6S)-3,4,5-trihydroxy-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]oxane-2-carboxylic acid](/img/structure/B12430333.png)
![(4aS,6aR,6bR,12aR)-1,2,6b,9,9,12a-hexamethyl-4a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid](/img/structure/B12430335.png)

![1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}-N-{2-[(6-{[1-(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidine-2-amido)-2,3-dihydro-1H-inden-2-yl]oxy}hexa-2,4-diyn-1-yl)oxy]-2,3-dihydro-1H-inden-1-yl}pyrrolidine-2-carboxamide](/img/structure/B12430345.png)

![Methyl 5-(acetyloxy)-2-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2h-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate](/img/structure/B12430364.png)

![2-{[5-(2-fluorophenoxymethyl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12430382.png)


![(1R,5aS,9aS,9bR)-5,5a,6,7,8,9,9a,9b-Octahydro-1-hydroxy-6,6,9a-trimethylnaphtho[1,2-c]furan-3(1H)-one](/img/structure/B12430408.png)
![1-(Trifluoromethylsulfanyl)-4-[[4-(trifluoromethylsulfanyl)phenoxy]methyl]benzene](/img/structure/B12430409.png)

![3-Bromo-6-chlorothieno[3,2-c]pyridine](/img/structure/B12430419.png)
